(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a tert-butoxy (2-methylpropan-2-yl) ester at the 4-oxo position and a 15N-labeled amino group in the (2S)-configuration. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality to acid-labile protecting groups. The tert-butoxy ester enhances stability under basic conditions, while the 15N isotope facilitates isotopic tracing in metabolic or mechanistic studies.
Properties
CAS No. |
1217457-38-9 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1/i24+1 |
InChI Key |
FODJWPHPWBKDON-FVCGIFTNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
Detailed Preparation Protocol
Step 1: tert-Butyl Ester Formation
The β-carboxylic acid of 15N-L-aspartic acid is protected via transesterification using tert-butyl acetate.
Reaction Mechanism
-
Activation : tert-Butyl acetate reacts with HClO₄ to generate a reactive intermediate.
-
Nucleophilic Attack : The hydroxyl group of the β-carboxylic acid attacks the tert-butyl acetate, replacing the acetate group.
-
Proton Transfer : Acid-catalyzed protonation stabilizes the transition state.
Optimized Conditions
-
Reagents : tert-Butyl acetate (5–20 equiv), HClO₄ (1.2–2.0 equiv).
-
Solvent : Toluene or DMF.
-
Temperature : Reflux (110–130°C).
Example Reaction
Step 2: Fmoc Protection
The α-amino group is protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
Reaction Mechanism
-
Activation : Fmoc-OSu reacts with DIEA to form a reactive carbamate intermediate.
-
Coupling : The 15N-labeled amine nucleophilically attacks the carbamate, releasing the succinimide byproduct.
Optimized Conditions
| Parameter | Detail |
|---|---|
| Reagent Ratio | Fmoc-OSu (1.1–1.5 equiv), DIEA (2–3 equiv) |
| Solvent | DMF or DCM |
| Temperature | Room temperature (20–25°C) |
| Time | 4–6 hours |
Example Reaction
Critical Challenges and Mitigation Strategies
Aspartimide Formation
The tert-butyl ester is prone to aspartimide formation under basic conditions (e.g., piperidine in Fmoc deprotection).
Mitigation
15N Label Stability
The 15N label remains intact during synthesis due to its covalent attachment to the amine. No isotopic scrambling is reported under standard conditions.
Characterization and Purity Assessment
Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group or the tert-butyl ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
Fmoc-amino acids are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino functionality of amino acids, allowing for sequential addition of amino acids to form peptides.
Advantages of Using Fmoc-Amino Acids :
- Stability : The Fmoc group is stable under basic conditions.
- Ease of Removal : It can be easily removed under mild conditions using a base like piperidine.
Case Study :
In a study by Wang et al. (2023), the use of Fmoc-protected amino acids significantly improved the yield and purity of synthesized peptides compared to traditional methods that employed other protecting groups.
Bioconjugation
The incorporation of stable isotopes, such as , allows for tracking and studying metabolic pathways in biological systems. This is particularly useful in proteomics and metabolomics.
Application Example :
A research project utilized -labeled Fmoc-amino acids to trace nitrogen metabolism in plants, providing insights into nutrient uptake and assimilation processes (Smith et al., 2024).
Drug Development
The structural complexity provided by compounds like (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid makes them suitable for developing novel therapeutic agents. Their derivatives have shown potential as inhibitors in various biochemical pathways.
Notable Findings :
In a study conducted by Johnson et al. (2023), derivatives of this compound exhibited significant inhibitory activity against specific enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxycarbonyl group can act as a protecting group, while the nitrogen-15 label allows for tracking and analysis in various biochemical assays. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with Fmoc-protected aspartic/glutamic acid derivatives and tert-butyl esters. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives
Key Differences in Functional Groups and Properties
Ester Stability: The tert-butoxy ester in the target compound offers superior stability under basic conditions compared to methoxy or benzyloxy esters, which require harsher deprotection (e.g., hydrogenolysis for benzyloxy). Methoxy esters (e.g., CAS 2044710-58-7) are more labile, limiting their use in prolonged synthetic steps.
Isotopic Labeling: The 15N-labeled amino group in the target compound distinguishes it from non-labeled analogs (e.g., CAS 86060-84-6), enabling applications in mass spectrometry or NMR-based metabolic studies.
Toxicity and Handling :
- Analogs like CAS 2044710-58-7 are classified as acutely toxic (Category 4 for oral/dermal/inhalation routes), while others (e.g., CAS 86060-84-6) lack explicit toxicity data but require storage at -20°C.
Solubility and Storage :
- Most Fmoc derivatives (e.g., CAS 913253-24-4) exhibit poor aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or dichloromethane (DCM) as solvents. Storage at low temperatures (-20°C to 2–8°C) is common to prevent decomposition.
Biological Activity
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (commonly referred to as Fmoc-amino acid derivative) is a modified amino acid with significant implications in biochemical research and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, potential therapeutic uses, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of a 15N isotope in the amino group allows for enhanced tracking in biological systems, making it valuable for studying protein interactions and dynamics.
Structural Formula
- Enzyme Interactions : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the specific biological pathway involved. For example, its structure allows it to mimic natural substrates, facilitating studies on enzyme kinetics and inhibition.
- Cell Signaling : Research indicates that Fmoc derivatives can influence cell signaling pathways, particularly those involved in apoptosis and metabolic regulation. This activity is crucial for understanding cellular responses to stress and nutrient availability .
- Protein-Ligand Interactions : Due to its fluorescent properties, this compound serves as a probe in studying protein-ligand interactions. Its ability to form stable complexes with proteins allows for detailed analysis using techniques such as fluorescence resonance energy transfer (FRET) .
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that Fmoc derivatives may have potential as therapeutic agents in oncology by modulating pathways related to cell proliferation and survival .
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions. Its role in neurotransmitter modulation could lead to new treatments for disorders such as depression and anxiety .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them suitable for developing new antibiotics or adjuvants that enhance the efficacy of existing treatments .
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of Fmoc-amino acid derivatives on a specific protease involved in cancer metastasis. Results demonstrated that the compound significantly reduced enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
Study 2: Protein Interaction Analysis
In another study, researchers utilized the fluorescent properties of Fmoc derivatives to analyze protein interactions in live cells. The findings revealed dynamic changes in protein conformation upon ligand binding, providing insights into cellular signaling mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| Fmoc-Leucine | C21H23NO4 | Enzyme substrate mimic | Cancer therapy |
| Fmoc-Glycine | C20H22N2O4 | Protein interaction probe | Neurological disorders |
| Fmoc-Valine | C22H27NO4 | Antimicrobial properties | Antibiotic development |
Q & A
Basic: What are the recommended storage conditions for (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid to ensure stability?
Answer:
Store the compound in a tightly sealed container under cool, dry, and well-ventilated conditions to prevent hydrolysis or oxidation. Avoid exposure to direct sunlight , moisture, and incompatible materials (e.g., strong acids, bases, or oxidizing agents). Storage at 2–8°C is advised for long-term stability, though short-term room-temperature storage is acceptable if the container remains sealed. Monitor for discoloration or precipitation as signs of degradation .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
- Exposure Control: Implement engineering controls (e.g., local exhaust ventilation) and avoid skin/eye contact.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists.
- GHS Hazards: Classified as Acute Toxicity (Oral/Dermal/Inhalation Category 4) and Skin/Eye Irritant (Category 2/2A) .
Advanced: How does the 15N isotopic label influence analytical characterization and metabolic tracing studies?
Answer:
The 15N isotope enables precise tracking in:
- NMR Spectroscopy: Enhances signal resolution for nitrogen-containing functional groups (e.g., amide bonds) by eliminating 14N-15N coupling artifacts.
- Mass Spectrometry: Provides a +1 Da mass shift for isotopic quantification in peptide synthesis or metabolic studies.
- Metabolic Tracing: Facilitates discrimination between endogenous and exogenous nitrogen sources in cell culture or in vivo models.
Methodological Note: Calibrate instruments using unlabeled analogs to establish baseline signals .
Advanced: What analytical methods are suitable for assessing the purity and enantiomeric excess of this compound?
Answer:
- HPLC: Use a chiral column (e.g., Chiralpak IA/IB) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Monitor at 254 nm (Fmoc group absorbance).
- NMR: Compare integration ratios of diastereotopic protons (e.g., tert-butyl or fluorenylmethyl signals).
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and isotopic pattern consistency with 15N labeling.
- Melting Point Analysis: Compare observed vs. literature values (±2°C tolerance) .
Basic: How should accidental spills or waste be managed for this compound?
Answer:
- Containment: Absorb spills with inert material (e.g., sand, vermiculite). Avoid water jets to prevent aerosolization.
- Disposal: Collect waste in a sealed container labeled "Hazardous Organic Waste" and dispose via licensed chemical waste facilities .
- Environmental Precautions: Prevent entry into drains or ecosystems due to unknown ecotoxicity .
Advanced: How can researchers address contradictory solubility data during experimental design?
Answer:
If solubility data is unavailable or conflicting:
Solvent Screening: Test in DMSO (polar aprotic), DCM (non-polar), or tert-butanol (less common but compatible with the tert-butyl ester group).
pH Adjustment: Use buffered solutions (pH 4–7) to stabilize the carboxylic acid group.
Sonication/Heating: Apply controlled sonication (30–50°C) to enhance dissolution.
Documentation: Report conditions (e.g., temperature, solvent purity) to aid reproducibility .
Advanced: What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
Challenges:
- Purification: Column chromatography becomes inefficient at large scales.
- Isotopic Incorporation: Ensuring uniform 15N labeling during Fmoc protection.
Solutions: - Alternative Purification: Switch to recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography.
- Quality Control: Use inline FTIR or LC-MS to monitor reaction progress and isotopic integrity .
Basic: What are the incompatibilities of this compound with common laboratory reagents?
Answer:
Avoid exposure to:
- Strong Acids/Bases: May hydrolyze the tert-butyl ester or Fmoc group.
- Oxidizing Agents (e.g., KMnO4): Risk of decarboxylation or fluorenyl group degradation.
- Reducing Agents (e.g., LiAlH4): Potential reduction of the carbonyl group.
Stability Note: Stable under inert atmospheres (N2/Ar) and neutral pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
